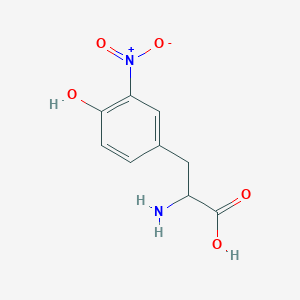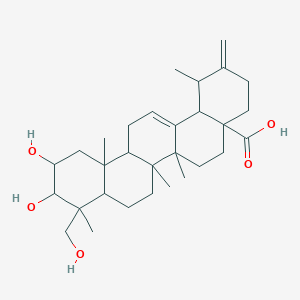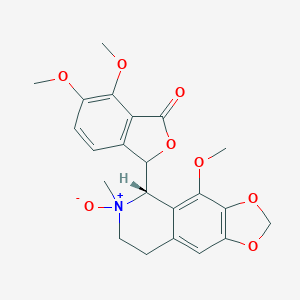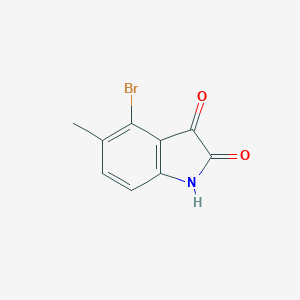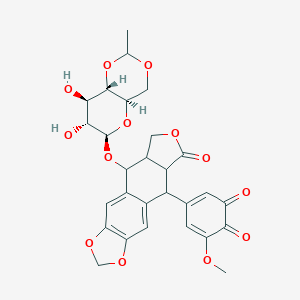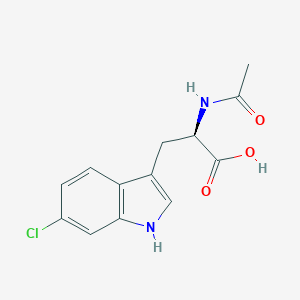![molecular formula C10H15NO4S2 B030882 (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide CAS No. 1029324-91-1](/img/structure/B30882.png)
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide
Overview
Description
Cibinetide is a synthetic peptide derived from the Helix-B domain of erythropoietinThis compound has shown promise in various therapeutic areas, particularly in reducing inflammation and promoting tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cibinetide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of cibinetide involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable, dry product .
Chemical Reactions Analysis
Types of Reactions
Cibinetide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: A mixture of TFA, water, and scavengers such as triisopropylsilane (TIS).
Major Products
The major product of the synthesis is the cibinetide peptide itself. During its therapeutic use, cibinetide does not typically form other products as it is designed to be stable and specific in its action .
Scientific Research Applications
Cibinetide has been extensively studied for its potential therapeutic applications:
Diabetic Retinopathy: Cibinetide has demonstrated neuroprotective effects in diabetic retinopathy by modulating inflammatory mediators.
Inflammatory Diseases: It has been effective in reducing inflammation and tissue damage in experimental models of colitis.
Bone Health: Cibinetide has been found to inhibit osteoclastogenesis and increase bone mineral density in mice.
Mechanism of Action
Cibinetide exerts its effects by binding to the innate repair receptor, a heterodimer composed of the erythropoietin receptor and the beta common receptor (CD131). This binding activates anti-inflammatory and tissue-protective pathways, including the inhibition of the NF-κB subunit p65 activity. This results in reduced production of pro-inflammatory cytokines and chemokines, thereby promoting tissue repair and reducing inflammation .
Comparison with Similar Compounds
Cibinetide is unique in its selective binding to the non-hematopoietic erythropoietin receptor, distinguishing it from other erythropoietin analogs that primarily target hematopoietic pathways. Similar compounds include:
Erythropoietin: Primarily stimulates erythropoiesis and has limited tissue-protective effects.
Darbepoetin alfa: A modified erythropoietin with a longer half-life but primarily used for anemia treatment.
Methoxy polyethylene glycol-epoetin beta: Another erythropoietin analog with extended activity but limited to hematopoietic effects.
Cibinetide’s unique ability to target the innate repair receptor makes it a promising candidate for treating conditions involving inflammation and tissue damage.
Properties
IUPAC Name |
(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPMCCGFXTPIS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648701 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029324-91-1 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



